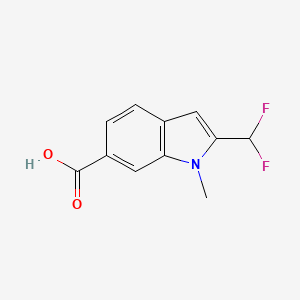
2-(Difluoromethyl)-1-methylindole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a difluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The indole moiety is known for its ability to interact with enzymes and receptors, potentially acting as an inhibitor or modulator.
Enzyme Inhibition
Research indicates that compounds containing an indole structure, such as this compound, may act as inhibitors of specific enzymes involved in disease processes. For example, studies have shown that indole derivatives can inhibit integrase enzymes critical for viral replication, particularly in HIV-1 .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated through various assays, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits significant antiviral properties. It has been shown to inhibit the strand transfer activity of HIV-1 integrase with IC50 values comparable to established antiviral agents. The binding interactions between the compound and the integrase enzyme involve key chelation with metal ions essential for enzyme activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Indole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- HIV-1 Integrase Inhibition : A study reported that derivatives of indole-6-carboxylic acids showed potent inhibition against HIV-1 integrase, with modifications enhancing binding affinity and inhibitory potency. The most effective derivative exhibited an IC50 value of 0.13 μM .
- Cancer Cell Lines : Another investigation assessed the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability at micromolar concentrations, suggesting potential for further development into a therapeutic agent .
Data Summary
| Biological Activity | IC50 (μM) | Target |
|---|---|---|
| HIV-1 Integrase Inhibition | 0.13 | HIV-1 Integrase |
| Cancer Cell Viability Reduction | Varies | Various Cancer Cell Lines |
属性
IUPAC Name |
2-(difluoromethyl)-1-methylindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-14-8-5-7(11(15)16)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBZBNAHFNEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














